

Comparative ADME/Tox Guide: Phenoxypropanamine NET Inhibitors

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Compound of Interest

Compound Name: 3-(3-Bromo-5-fluorophenoxy)propan-1-amine

CAS No.: 1542488-01-6

Cat. No.: B1380298

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Executive Summary: The Scaffold Liability

The 3-phenoxy-3-phenylpropylamine scaffold (exemplified by Atomoxetine) is a privileged structure for high-affinity NET inhibition. However, its clinical utility is often compromised by two major ADME/Tox liabilities:[1]

- CYP2D6 Bimodality: Dependence on CYP2D6 for clearance leads to massive exposure variability (up to 10-fold) between Extensive Metabolizers (EM) and Poor Metabolizers (PM). [2]
- Cardiotoxicity (hERG): The "lipophilic basic amine" pharmacophore required for NET binding overlaps significantly with the hERG channel pore-blocking pharmacophore, creating a narrow safety window for QT prolongation.

This guide compares the standard (Atomoxetine) against a structural analog (Nisoxetine) and a scaffold-hop comparator (Reboxetine) to demonstrate how structural nuances impact these liabilities.

Chemical Space & Physicochemical Profile

The phenotypic performance of these molecules is dictated by their physicochemical properties. The high lipophilicity (LogP > 3) drives blood-brain barrier (BBB) penetration but

simultaneously increases non-specific protein binding and metabolic vulnerability.

Property	Atomoxetine (Benchmark)	Nisoxetine (Comparator)	Reboxetine (Scaffold Hop)
Structure	2-methylphenoxy	2-methoxyphenoxy	2-ethoxyphenoxy (morpholine core)
pKa (Basic Amine)	10.13	9.9	9.1
LogP (Lipophilicity)	3.85	3.42	2.86
PSA (Polar Surface Area)	12.5 Å ²	21.7 Å ²	41.9 Å ²
CNS MPO Score	~4.5 (Good)	~4.2 (Moderate)	~5.0 (Optimal)

Insight: Reboxetine's morpholine ring lowers LogP and pKa, reducing the "lipophilic cation" character. This correlates with a reduced volume of distribution (

) and a cleaner hERG profile compared to the pure phenoxypropanamines.

Metabolic Stability & CYP Phenotyping

The most critical ADME differentiator in this class is the metabolic route. Atomoxetine is a "victim" drug regarding CYP2D6, whereas analogs are often designed to shift clearance to CYP3A4.

Comparative Metabolic Profile[3][4][5][6]

Parameter	Atomoxetine	Nisoxetine	Reboxetine
Primary Enzyme	CYP2D6 (Major)	CYP2D6 / CYP2C19	CYP3A4 (Major)
Major Metabolite	4-hydroxyatomoxetine (Active)	4-hydroxynisoxetine	O-desethylreboxetine
Bioavailability (F)	63% (EM) vs 94% (PM)	Low (High First Pass)	~94% (High)
Half-life ()	5 h (EM) vs 21 h (PM)	~3–4 h	12 h
Clearance Mechanism	Aromatic hydroxylation (4-position)	O-demethylation	O-dealkylation / Oxidation

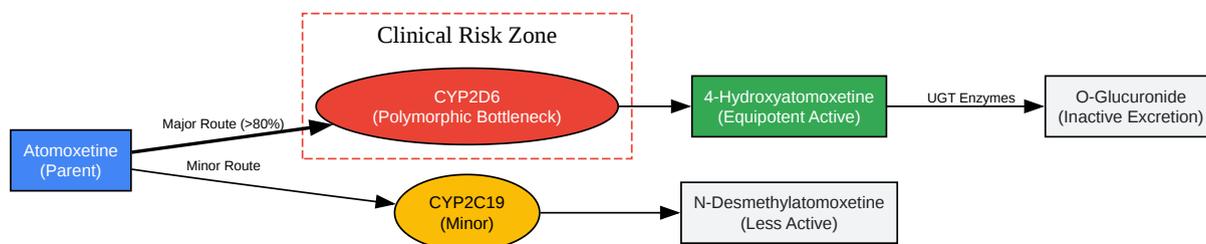
The "Bimodal" Risk

Atomoxetine demonstrates the classic genetic polymorphism risk. In PMs, the AUC increases ~10-fold.

- Design Fix: Blocking the para-position of the phenoxy ring (e.g., with a fluorine or electron-withdrawing group) can block the primary hydroxylation site, potentially forcing metabolism through non-polymorphic pathways (like CYP3A4 N-demethylation), though this often alters NET potency.

Visualization: Metabolic Fate of Atomoxetine

The following diagram illustrates the critical bottleneck at CYP2D6.



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Caption: Atomoxetine clearance is heavily dependent on CYP2D6.[3] In Poor Metabolizers (PM), the pathway is blocked, leading to accumulation of the parent compound.

Toxicology Profile: The hERG Liability

Phenoxypropanamines are Class III antiarrhythmic risks. The protonated amine mimics potassium ions, while the aromatic rings engage in

-stacking with residues Y652 and F656 in the hERG channel.

hERG Inhibition Data (Patch Clamp)

Compound	hERG IC50 (M)	Safety Margin (vs)	Risk Assessment
Atomoxetine	0.8 – 6.3 M	~10–30x	Moderate. QT prolongation observed in PMs at high doses.
Nisoxetine	~1.5 M	Low	High. Strong blocker, limited clinical use.
Reboxetine	> 10 M	>100x	Low. Morpholine ring disrupts -stacking alignment.

Mechanistic Insight: The ortho-substitution (2-methyl in atomoxetine, 2-methoxy in nisoxetine) is crucial for NET selectivity but does not sufficiently disrupt the planar conformation required for hERG binding. Bulky para-substituents or reducing the basicity ($pK_a < 8.5$) are proven strategies to mitigate this.

Experimental Protocols

To validate these profiles in a new analog series, the following standardized protocols are required.

Protocol A: High-Throughput Microsomal Stability (Metabolic Clearance)

Objective: Determine Intrinsic Clearance (

) and identify CYP dependency.

- Preparation: Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein). Dilute to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).
- Pre-Incubation: Add test compound (final conc. 1 M, <0.1% DMSO) to HLM. Incubate at 37°C for 5 mins.
- Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
- Sampling: At min, remove 50 L aliquots.
- Quenching: Immediately dispense into 150 L ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
- Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
- Calculation: Plot $\ln(\% \text{ remaining})$ vs. time. Slope

gives

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Protocol B: Automated Patch Clamp for hERG Liability

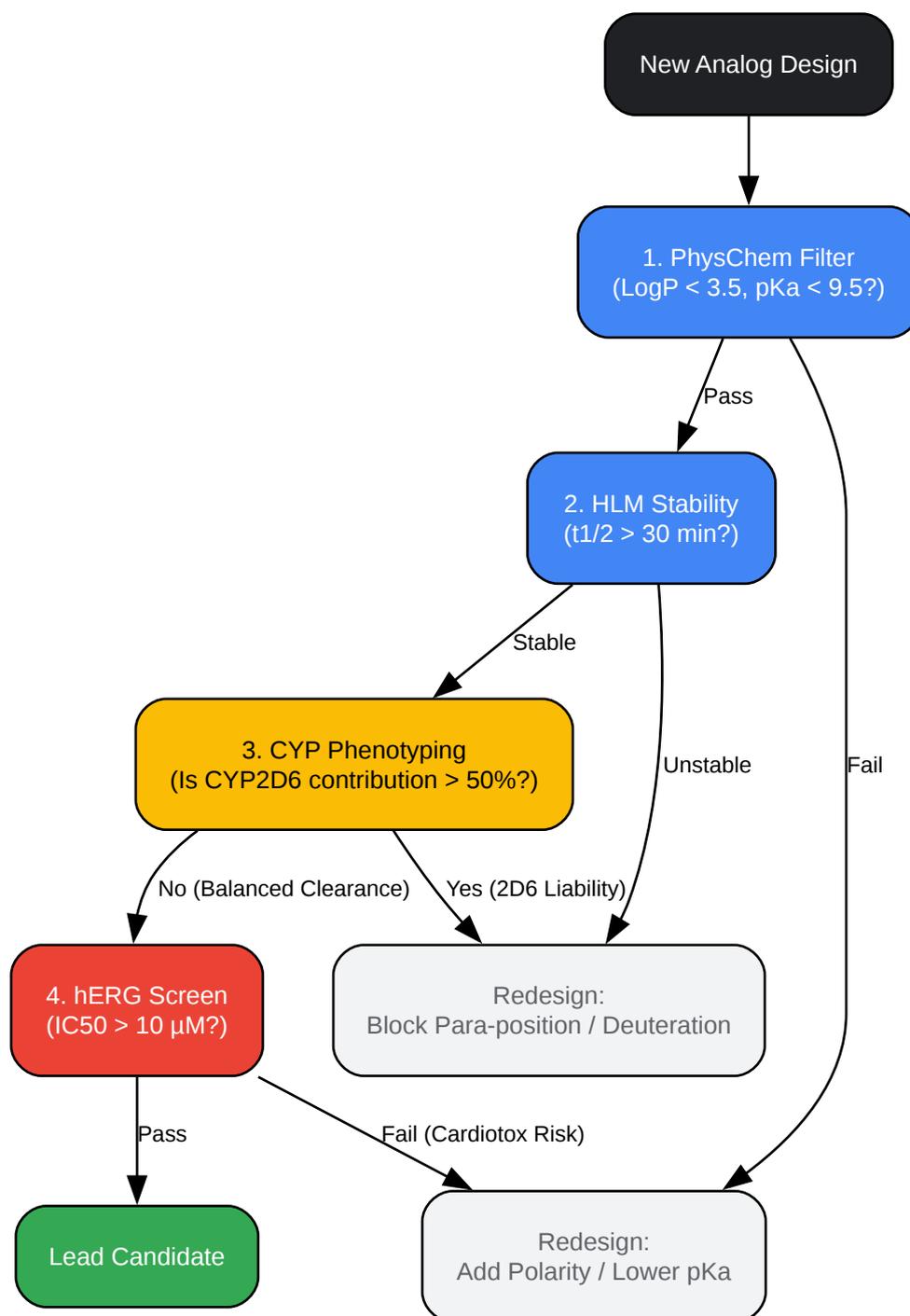
Objective: Quantify

for potassium channel blockade.

- Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).
- Solutions:
 - Extracellular: Tyrode's solution (NaCl 140, KCl 4, CaCl₂ 2, MgCl₂ 1, HEPES 10, Glucose 10 mM; pH 7.4).
 - Intracellular: KCl 130, MgCl₂ 1, EGTA 5, HEPES 10, MgATP 5 mM; pH 7.2.
- Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 2s (activates channels), then repolarize to -50 mV for 2s (tail current measurement).
- Dosing: Apply vehicle, then 4 concentrations of test compound (cumulative addition: e.g., 0.1, 1, 10, 30 M). Allow 5 mins per concentration for steady state.
- Analysis: Measure peak tail current amplitude. Normalize to baseline. Fit to Hill equation:
- Acceptance Criteria: Seal resistance > 500 MΩ; Run-down < 20%.

Decision Workflow for Analog Optimization

Use this logic flow to screen new phenoxypropanamine derivatives.



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Caption: Optimization workflow prioritizing early identification of CYP2D6 dependency and hERG toxicity.

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